(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
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Overview
Description
Scientific Research Applications
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This makes them potential candidates for the development of new potent and safe antimicrobial agents .
Anticancer Agents
1,2,4-triazole derivatives have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines including MCF-7, Hela, and A549 . Some compounds have shown a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antifungal Agents
Triazole derivatives have also been synthesized and evaluated for their antifungal activity . They have shown effective cytotoxic activity against various fungal species .
Aromatase Inhibitors
Some 1,2,4-triazole derivatives have been used as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition is a strategy for the treatment of breast cancer .
Industrial Applications
Triazole compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Anti-Inflammatory and Analgesic Agents
Some indole derivatives, which are structurally similar to the compound , have shown anti-inflammatory and analgesic activities .
Future Directions
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives have been widely studied for their potential in various biological activities, such as anticancer, antibacterial, antiviral, and anti-inflammation .
Mode of Action
It’s known that triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding to the target enzyme . Additionally, the reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
It’s known that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The compound exhibits potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, some of the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Action Environment
It’s known that the efficacy of anticancer agents can be influenced by various internal and external factors, including genetics, viruses, drugs, diet, and smoking .
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N9OS/c27-17(12-1-2-13-14(7-12)23-28-22-13)25-5-3-24(4-6-25)15-8-16(20-10-19-15)26-11-18-9-21-26/h1-2,7-11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEPCNWYEZFITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone |
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